molecular formula C18H11N3O2S2 B12208209 (5Z)-3-(4-hydroxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-hydroxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12208209
M. Wt: 365.4 g/mol
InChI Key: DACIIVAQECVSAY-GDNBJRDFSA-N
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Description

(5Z)-3-(4-hydroxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a quinoxaline moiety and a thiazolidinone ring, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-hydroxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with quinoxaline-5-carbaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-hydroxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The thioxo group can be reduced to a thiol group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of a thiol derivative.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(4-hydroxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-hydroxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer applications, it may induce apoptosis by activating caspase pathways and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(4-hydroxyphenyl)-5-(benzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(4-hydroxyphenyl)-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(4-hydroxyphenyl)-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The presence of the quinoxaline moiety in (5Z)-3-(4-hydroxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one distinguishes it from other similar compounds. This structural feature may enhance its biological activity and specificity, making it a more potent and selective agent in various applications.

Properties

Molecular Formula

C18H11N3O2S2

Molecular Weight

365.4 g/mol

IUPAC Name

(5Z)-3-(4-hydroxyphenyl)-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H11N3O2S2/c22-13-6-4-12(5-7-13)21-17(23)15(25-18(21)24)10-11-2-1-3-14-16(11)20-9-8-19-14/h1-10,22H/b15-10-

InChI Key

DACIIVAQECVSAY-GDNBJRDFSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)O

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)O

Origin of Product

United States

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